(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone
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Overview
Description
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a cyclopropylmethoxy group, and a thiophenyl group
Mechanism of Action
Target of Action
The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Mode of Action
The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives can have diverse ADME properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.
Attachment of the Thiophenyl Group: This is usually done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophenyl boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalyst Recycling: To reduce costs and environmental impact.
Automated Synthesis: To ensure consistency and reduce human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted under nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used as a probe to study specific biochemical pathways.
Industry:
Pharmaceuticals: Potential use in the synthesis of new drug candidates.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(phenyl)phenyl)methanone: Lacks the thiophenyl group, potentially altering its biological activity.
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(furan-3-yl)phenyl)methanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.
Uniqueness: The combination of the cyclopropylmethoxy group, pyrrolidine ring, and thiophenyl group in (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone provides a unique structural framework that can confer specific reactivity and biological activity not seen in similar compounds.
Properties
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(20-9-7-18(11-20)22-12-14-1-2-14)16-5-3-15(4-6-16)17-8-10-23-13-17/h3-6,8,10,13-14,18H,1-2,7,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMLCJBKYHXMFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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